In-Depth Technical Guide to Oxolinic Acid-d5: Chemical Properties and Structure
In-Depth Technical Guide to Oxolinic Acid-d5: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Oxolinic Acid-d5. This deuterated analog of the quinolone antibiotic, oxolinic acid, serves as a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.
Core Chemical Properties
Oxolinic Acid-d5, with the deuterium atoms located on the ethyl group, shares near-identical chemical properties with its non-deuterated counterpart, with the key difference being its increased mass. This mass difference is fundamental to its application in mass spectrometry-based analytical techniques.
| Property | Value | Reference |
| Chemical Name | 5-(Ethyl-d5)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid | [1][2] |
| Synonyms | Oxolinic acid-(ethyl-d5), [2H5]-Oxolinic Acid | [3] |
| CAS Number | 1189890-98-9 | [1][4] |
| Molecular Formula | C₁₃H₆D₅NO₅ | [1] |
| Molecular Weight | 266.26 g/mol | [1] |
| Melting Point | Similar to Oxolinic Acid (314-316 °C) | [5][6][7] |
| Solubility | Soluble in acetonitrile and methanol. The parent compound is sparingly soluble in ethanol, DMSO, and dimethylformamide, and soluble in 0.5 M NaOH (~50 mg/mL). | [8][9][10][11] |
| Storage | Store at 2-8°C for long-term storage. | [1] |
Chemical Structure
The foundational structure of Oxolinic Acid-d5 is a quinolone core, characterized by a 4-quinolone ring system. The defining feature of this isotopologue is the presence of five deuterium atoms on the ethyl group attached to the nitrogen at position 1 of the quinolone ring.
Caption: Chemical structure of Oxolinic Acid-d5.
Experimental Protocols
Synthesis of Oxolinic Acid-d5
The synthesis of Oxolinic Acid-d5 follows the established route for the non-deuterated analog, with the key modification being the use of a deuterated ethylating agent. The general synthetic scheme is as follows:
Caption: Synthetic pathway for Oxolinic Acid-d5.
A detailed protocol for the synthesis of the parent compound, oxolinic acid, can be found in the literature and serves as a direct template for the synthesis of the deuterated analog.[12] The critical step is the N-alkylation of the quinolone ring system using a deuterated ethyl source, such as ethyl-d5 iodide, in the final step.
Quantification by LC-MS/MS using Oxolinic Acid-d5 as an Internal Standard
Oxolinic Acid-d5 is frequently employed as an internal standard for the accurate quantification of oxolinic acid in various biological matrices, including plasma, tissue, and environmental samples.[2][13] A representative LC-MS/MS protocol is outlined below.
Sample Preparation (e.g., for tissue samples):
-
Homogenize the tissue sample in a suitable buffer.
-
Spike the homogenate with a known concentration of Oxolinic Acid-d5 solution.
-
Perform a protein precipitation step using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) or directly diluted for analysis.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[14][15][16]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the specific method optimization.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both oxolinic acid and Oxolinic Acid-d5. The increased mass of the deuterated standard allows for its distinct detection from the analyte.
Caption: Experimental workflow for quantification.
Mechanism of Action: DNA Gyrase Inhibition
Oxolinic acid, and by extension Oxolinic Acid-d5, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[8] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, oxolinic acid stabilizes the cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.
Caption: Oxolinic acid's mechanism of action.
References
- 1. clearsynth.com [clearsynth.com]
- 2. veeprho.com [veeprho.com]
- 3. Oxolinic acid-D5 | 1189890-98-9 [chemicalbook.com]
- 4. Oxolinic Acid-D5 | CAS No- 1189890-98-9 | Simson Pharma Limited [simsonpharma.com]
- 5. Oxolinic Acid [drugfuture.com]
- 6. Oxolinic Acid | C13H11NO5 | CID 4628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. toku-e.com [toku-e.com]
- 10. Qmx Laboratories - Oxolinic_D5_Acid_(ethyl_D5)_1189890-98-9_100_1.1ml [qmx.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. Oxolinic acid [sitem.herts.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. evols.library.manoa.hawaii.edu [evols.library.manoa.hawaii.edu]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orbi.uliege.be [orbi.uliege.be]
